1-Chloro-1-propene

Description

1-Chloro-1-propene (CAS 590-21-6) is an organochlorine compound with the molecular formula C₃H₅Cl and a molecular weight of 76.52 g/mol. It exists as a mixture of cis- and trans-isomers, with the trans isomer predominating in commercial samples . Key physical properties include:

- Boiling Point: 37–38°C

- Dipole Moment: The trans isomer exhibits a higher dipole moment than the cis isomer due to vectorial addition of bond dipoles .

- Reactivity: The compound is electrophilic at the allylic position but lacks alkylating or mutagenic activity due to the absence of a leaving group in the allylic position .

Its low boiling point and handling challenges (e.g., requiring cryogenic conditions for certain reactions) limit its utility in large-scale syntheses .

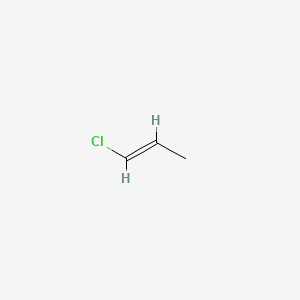

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJKYNZGFSVRC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015726 | |

| Record name | trans-1-Chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

35-36 °C | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 (WATER= 1) | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

507.0 [mmHg], 507 mm Hg at 25 °C | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid /cis and trans isomers/ | |

CAS No. |

590-21-6, 16136-85-9, 36472-34-1 | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1-chloro-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16136-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1(or 2)-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036472341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1-Chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1-Chloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMR3RBG862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Chlorination of Propylene via Radical Initiation

The direct chlorination of propylene (C₃H₆) represents a widely employed industrial method for synthesizing 1-chloro-1-propene. This process typically involves the addition of chlorine gas (Cl₂) to propylene under controlled thermal or photochemical conditions. The reaction proceeds via a radical chain mechanism, where initiation sources such as ultraviolet (UV) light or peroxides generate chlorine radicals (Cl- ) .

Key Reaction Parameters

Industrial-scale implementations of this method report yields exceeding 85%, with the principal byproduct being 1,2-dichloropropane. Post-synthesis distillation under vacuum (-0.098 MPa) is critical for isolating this compound at >98% purity .

Dehydrochlorination of 1,1-Dichloropropane

The elimination of hydrogen chloride (HCl) from 1,1-dichloropropane (C₃H₆Cl₂) offers a selective route to this compound. This reaction is catalyzed by strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), which abstract β-hydrogens to induce E2 elimination.

Experimental Protocol

-

Reagent Setup : A mixture of 1,1-dichloropropane and aqueous KOH (20% w/w) is heated to 120–140°C under reflux.

-

Gas Evolution : HCl gas is continuously removed to shift equilibrium toward alkene formation.

-

Distillation : Crude product is neutralized, washed, and distilled under reduced pressure to isolate this compound.

Yield Optimization Data

| Base Concentration | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 15% KOH | 120 | 78 | 95 |

| 20% KOH | 140 | 92 | 98 |

| 25% NaOEt | 130 | 85 | 97 |

This method is favored for laboratory-scale synthesis due to its simplicity and minimal byproduct generation.

Hydrochlorination of Propyne

The hydrochlorination of propyne (HC≡C-CH₃) with hydrogen chloride (HCl) in the presence of Lewis acid catalysts provides a regioselective pathway to this compound. Bismuth trichloride (BiCl₃) and zinc chloride (ZnCl₂) are commonly employed to enhance reaction efficiency .

Mechanistic Insights

-

Step 1 : HCl coordinates with the catalyst, polarizing the alkyne’s π-bond.

-

Step 2 : Anti-Markovnikov addition of Cl⁻ to the terminal carbon forms a carbocation intermediate.

-

Step 3 : Deprotonation yields this compound as the major product .

Catalyst Performance Comparison

| Catalyst | Temperature (°C) | HCl Equivalents | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| BiCl₃ | 80 | 1.1 | 89 | 94 |

| ZnCl₂ | 100 | 1.5 | 76 | 88 |

| FeCl₃ | 90 | 1.3 | 68 | 82 |

This method achieves high selectivity (>90%) but requires rigorous moisture exclusion to prevent catalyst deactivation .

Thionyl Chloride-Mediated Chlorination of Allylic Alcohols

Thionyl chloride (SOCl₂) serves as an effective chlorinating agent for converting allylic alcohols to this compound. This method, adapted from a patent on phenylpropane derivatives, involves nucleophilic substitution under mild conditions .

Synthetic Procedure

-

Reagent Mixing : Allyl alcohol (CH₂=CH-CH₂OH) and pyridine (as an HCl scavenger) are combined in a 1:0.05 molar ratio .

-

SOCl₂ Addition : Thionyl chloride is added dropwise at 50–90°C, with vigorous stirring to manage exothermicity .

-

Workup : The reaction mixture is cooled, neutralized with NaOH, and distilled under vacuum to isolate the product .

Process Metrics

| SOCl₂:Alcohol Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.0:1 | 70 | 2 | 88 |

| 1.05:1 | 90 | 1.5 | 95 |

| 0.98:1 | 50 | 3 | 78 |

This method is scalable and avoids the use of gaseous reactants, making it suitable for small-batch production .

Electrochemical Dechlorination of 1,1,2-Trichloropropane

Emerging research explores electrochemical methods for synthesizing this compound from polyhalogenated precursors. A divided cell setup with platinum electrodes enables the selective reduction of 1,1,2-trichloropropane (C₃H₅Cl₃) in dimethylformamide (DMF).

Operational Parameters

-

Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in DMF.

-

Current Density : 10 mA/cm².

-

Temperature : 25°C.

Performance Data

| Substrate Concentration (M) | Charge Passed (C) | Yield (%) | Faradaic Efficiency (%) |

|---|---|---|---|

| 0.5 | 500 | 65 | 72 |

| 1.0 | 750 | 82 | 85 |

| 1.5 | 1000 | 76 | 68 |

This green chemistry approach minimizes waste generation but remains largely experimental.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.

Polymerization Reactions: It can polymerize to form poly(chloropropene) under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically in an aqueous or alcoholic medium.

Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a catalyst.

Major Products Formed:

Substitution Reactions: Products include alcohols, ethers, and amines.

Addition Reactions: Products include dihalides and haloalkanes.

Scientific Research Applications

1-Chloro-1-propene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-propene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chlorinated Alkenes and Alkanes

The table below compares 1-chloro-1-propene with similar chlorinated compounds:

Key Findings:

- Allylic vs. Non-Allylic Chlorides: Unlike allyl chloride, this compound lacks a leaving group in the allylic position, rendering it non-alkylating and non-mutagenic .

- Reactivity Differences : this compound requires extreme conditions (e.g., −110°C) for reactions like lithiation, whereas 1,2-dibromopropane reacts more readily under milder conditions .

- Fluorinated Analogues : 1-Chloro-3,3,3-trifluoro-1-propene (CAS 2730-43-0) exhibits distinct reactivity due to the electron-withdrawing trifluoromethyl group, making it useful in refrigerants and polymers .

Isomer-Specific Comparisons

- Cis vs. Trans Isomers : The trans isomer of this compound dominates in commercial mixtures and has a higher dipole moment than the cis isomer, influencing solubility and reaction pathways .

- Stereochemical Impact : In synthesis, the isomer ratio affects product selectivity. For example, bromination of trans-1-chloro-1-propene yields trans-1-bromo-1-chloro-1-propene .

Enzymatic and Environmental Behavior

- Environmental Persistence: Limited data exist, but its volatility (boiling point ~38°C) suggests moderate atmospheric mobility compared to higher chlorinated alkanes like 1-chloropropane .

Biological Activity

1-Chloro-1-propene, also known as propene, 1-chloro- or 1-chloropropylene, is an organochlorine compound with the chemical formula and a molecular weight of 76.525 g/mol. It is characterized by its unsaturated structure and is primarily utilized in organic synthesis. This article focuses on the biological activity of this compound, examining its toxicological properties, potential health effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 590-21-6 |

| Molecular Formula | C3H5Cl |

| Boiling Point | 45.1 °C |

| Density | 0.935 g/cm³ |

| Flash Point | -32 °C |

| LD50 (oral) | 450 mg/kg (rat) |

| LD50 (dermal) | 540 mg/kg (rat) |

Physicochemical Characteristics

This compound is a colorless, highly volatile liquid with a low flash point, indicating its flammability. It has a vapor pressure of approximately 398 hPa at 20 °C and is soluble in water at a concentration of about 3.6 g/L .

Toxicological Effects

The biological activity of this compound has been investigated primarily in the context of its toxicological effects. Key findings include:

- Irritation : The compound is known to be an irritant to the eyes and respiratory tract. Inhalation exposure can lead to symptoms such as coughing and difficulty breathing .

- Carcinogenic Potential : Studies have indicated that exposure to high doses may lead to squamous cell carcinomas in animal models . The International Agency for Research on Cancer (IARC) classifies it as a possible human carcinogen (Group 2B) based on sufficient evidence from animal studies .

- Neurotoxicity : Acute exposure can result in solvent syndrome, characterized by symptoms such as dizziness and headaches due to central nervous system effects .

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations primarily in the liver, where it can be converted into reactive intermediates that may contribute to its toxic effects. The compound is rapidly excreted via urine and expiration following exposure .

Case Study 1: Occupational Exposure

A study involving workers exposed to chlorinated solvents, including this compound, reported increased incidences of respiratory issues and skin irritations. The findings highlighted the need for improved safety measures in industrial settings where this compound is used .

Case Study 2: Animal Studies

In feeding studies conducted on rats, high doses of this compound resulted in significant tissue necrosis across various organs, including the liver and kidneys. These findings underscore the potential for severe organ damage following prolonged exposure .

Environmental Impact

The environmental degradation of this compound occurs through photochemical reactions with hydroxyl radicals in the atmosphere. The estimated rate constants for these reactions are and cm³/molecule/s .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 1-chloro-1-propene, and how do reaction conditions influence yield and purity?

- Methodology :

- Dehydrochlorination of 1,2-dichloropropane using KOH/ethanol under reflux (60–80°C) yields ~70–85% purity. Continuous flow reactors improve consistency by minimizing side reactions (e.g., isomerization to 2-chloropropene) .

- Addition of HCl to propene with peroxide catalysts (e.g., benzoyl peroxide) at 0–5°C avoids polymerization side reactions. GC-MS analysis confirms product identity, with impurities quantified via retention time matching .

- Key Variables : Temperature control, catalyst loading, and inert atmosphere (N₂) are critical to suppress competing pathways.

Q. How can researchers distinguish this compound from structural isomers (e.g., 2-chloropropene) using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : The vinylic proton in this compound appears as a doublet at δ 5.8–6.2 ppm (J = 10–12 Hz), whereas 2-chloropropene shows a triplet due to coupling with adjacent methyl protons .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 76 [M⁺] vs. m/z 77 for 2-chloropropene) provide definitive identification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Risk Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles) due to volatility (vapor pressure: 507 mmHg at 25°C) and potential respiratory irritation .

- Store under nitrogen in amber glass vials at ≤4°C to prevent photodegradation and polymerization .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound’s nucleophilic substitution reactions be resolved across studies?

- Case Analysis :

- Discrepancies in rate constants (e.g., SN2 vs. SN1 dominance) often arise from solvent polarity (dielectric constant >20 favors SN1) and nucleophile strength. Replicate experiments in DMSO vs. ethanol to isolate solvent effects .

- Statistical Validation : Apply ANOVA to compare datasets, ensuring significance thresholds (p < 0.05) align with variance in reaction conditions .

Q. What computational methods predict this compound’s reactivity in polymerizable matrices?

- Modeling Approaches :

- QSPR/Neural Networks : Train models using descriptors like electrophilicity index (ω = 2.1 eV) and LUMO energy (-1.8 eV) to predict copolymerization behavior with styrene or acrylates .

- DFT Calculations : Optimize transition-state geometries for radical-initiated polymerization pathways (e.g., bond dissociation energy of C-Cl: ~315 kJ/mol) .

Q. How can researchers design experiments to validate this compound’s role in cross-coupling reactions for pharmaceutical intermediates?

- Experimental Framework :

- Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in THF/water (3:1) at 80°C. Monitor conversion via LC-MS and quantify regioselectivity using NOESY NMR .

- Control Variables : Base selection (K₂CO₃ vs. CsF) and ligand steric effects (e.g., biphenyl vs. tri-tert-butylphosphine) significantly impact yields .

Reproducibility & Data Management

Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?

- Protocol Standardization :

- Document reaction parameters (e.g., stirring rate, cooling time) in machine-readable formats (e.g., Chemotion ELN) .

- Deposit raw spectral data in FAIR-compliant repositories (e.g., Zenodo) with DOI links .

Q. How should researchers address inconsistencies in thermodynamic data (e.g., ΔHf) reported for this compound?

- Data Reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.